Bienvenue dans la boutique en ligne BenchChem!

Methyl 4-(1,3-dioxoisoindolin-2-yl)-2-hydroxybutanoate

Medicinal Chemistry Drug Design Physicochemical Profiling

Methyl 4-(1,3-dioxoisoindolin-2-yl)-2-hydroxybutanoate (CAS 130695-36-2) is a chiral isoindolinone derivative containing a phthalimide ring system, a secondary alcohol, and a methyl ester. Its molecular formula is C13H13NO5 with a molecular weight of 263.25 g/mol.

Molecular Formula C13H13NO5
Molecular Weight 263.25 g/mol
CAS No. 130695-36-2
Cat. No. B182295
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-(1,3-dioxoisoindolin-2-yl)-2-hydroxybutanoate
CAS130695-36-2
SynonymsMethyl 4-(1,3-dioxoisoindolin-2-yl)-2-hydroxybutanoate
Molecular FormulaC13H13NO5
Molecular Weight263.25 g/mol
Structural Identifiers
SMILESCOC(=O)C(CCN1C(=O)C2=CC=CC=C2C1=O)O
InChIInChI=1S/C13H13NO5/c1-19-13(18)10(15)6-7-14-11(16)8-4-2-3-5-9(8)12(14)17/h2-5,10,15H,6-7H2,1H3
InChIKeyUSEAEYZYJCMLHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-(1,3-dioxoisoindolin-2-yl)-2-hydroxybutanoate (CAS 130695-36-2): Structural Profiling and Procurement-Relevant Physicochemical Properties


Methyl 4-(1,3-dioxoisoindolin-2-yl)-2-hydroxybutanoate (CAS 130695-36-2) is a chiral isoindolinone derivative containing a phthalimide ring system, a secondary alcohol, and a methyl ester. Its molecular formula is C13H13NO5 with a molecular weight of 263.25 g/mol [1]. The compound is typically supplied as a racemic mixture at ≥95% purity and is used primarily as a research intermediate and building block in medicinal chemistry . Computed physicochemical properties include an XLogP3 of 1.1, a pKa of 12.71 ± 0.20 (predicted), a boiling point of 441.7 ± 35.0 °C (predicted), and a density of 1.377 ± 0.06 g/cm³ (predicted) [1].

Why In-Class Isoindolinone Analogs Cannot Simply Replace Methyl 4-(1,3-dioxoisoindolin-2-yl)-2-hydroxybutanoate


Small structural variations within the 1,3-dioxoisoindoline chemotype produce substantial differences in hydrogen bonding, lipophilicity, and chiral recognition that preclude generic substitution. The racemic 2-hydroxy group on the butanoate backbone provides a stereocenter absent from the non-hydroxylated analog Methyl 4-(1,3-dioxoisoindolin-2-yl)butanoate (CAS 39739-03-2) [1]. Enzyme inhibition potency can shift by orders of magnitude between structurally similar scaffolds: for example, 7-amino-5-amido-1,3-dioxoisoindoline S6K1 inhibitors achieve IC50 values of 2–5 μM, whereas simple isoindolinone cores may be inactive in the same assay [2]. Procurement based solely on the phthalimide core without accounting for the hydroxyl substitution pattern thus risks selecting a compound with fundamentally different binding, solubility, and pharmacokinetic properties.

Quantitative Differentiation Evidence: Methyl 4-(1,3-dioxoisoindolin-2-yl)-2-hydroxybutanoate vs. In-Class Analogs


Structural Differentiation via Hydroxy Substituent: Impact on Hydrogen-Bond Donor Count and Predicted Lipophilicity

The presence of the secondary alcohol at the 2-position of the butanoate chain distinguishes the target compound from its non-hydroxylated analog, Methyl 4-(1,3-dioxoisoindolin-2-yl)butanoate (CAS 39739-03-2). This functional group introduces one additional hydrogen-bond donor (HBD = 1 vs. 0) and one additional hydrogen-bond acceptor (HBA = 5 vs. 4), which can significantly alter target binding and solubility [1]. The hydroxyl group is also a synthetic handle for further functionalization (e.g., oxidation to a ketone or conjugation to a prodrug moiety), providing synthetic versatility not possible with the non-hydroxylated analog .

Medicinal Chemistry Drug Design Physicochemical Profiling

Chiral Resolution and Enantiomeric Purity: R- and S-Enantiomers of the Hydroxybutanoate Core

Methyl 4-(1,3-dioxoisoindolin-2-yl)-2-hydroxybutanoate is a racemic mixture with a chiral center at the 2-position. The individual enantiomers—(R)-Methyl 4-(1,3-dioxoisoindolin-2-yl)-2-hydroxybutanoate (CAS 130591-84-3) and its (S)-counterpart—are supplied at 98% purity, enabling stereochemical control in downstream syntheses . In contrast, the non-hydroxylated analog Methyl 4-(1,3-dioxoisoindolin-2-yl)butanoate is achiral, eliminating the possibility of enantioselective synthesis pathways [1]. The availability of separate enantiomers at high purity is a critical procurement criterion for asymmetric synthesis campaigns where stereochemistry influences biological activity .

Chiral Chemistry Enantiomeric Resolution Pharmaceutical Intermediates

Class-Level Evidence: 1,3-Dioxoisoindoline Derivatives as Nanomolar CCR9 Antagonists and Low-Micromolar S6K1 Inhibitors

The 1,3-dioxoisoindoline scaffold to which Methyl 4-(1,3-dioxoisoindolin-2-yl)-2-hydroxybutanoate belongs has demonstrated potent biological activity in medicinal chemistry programs. A series of orally bioavailable CCR9 antagonists built on the 1,3-dioxoisoindoline skeleton achieved nanomolar potency, with several candidates advancing to preclinical development with excellent pharmacokinetic properties [1]. In parallel, 7-amino-5-amido substituted 1,3-dioxoisoindolines have been identified as RPS6K1 (S6K1) inhibitors with IC50 values of 2–5 μM, showing activity against HER2+, ER+, and triple-negative breast cancer cell lines with EC50 values ranging from 2 to 2000 μM [2]. The target compound, bearing a 2-hydroxybutanoate ester tail, serves as a versatile intermediate for synthesizing derivatives with these pharmacophores, whereas simple phthalimide building blocks lack the necessary functional group handles for such structural elaboration .

Kinase Inhibition GPCR Antagonism Cancer Therapeutics Inflammatory Disease

High-Value Application Scenarios for Methyl 4-(1,3-dioxoisoindolin-2-yl)-2-hydroxybutanoate Based on Differentiated Evidence


Chiral Intermediate for Enantioselective Synthesis of S6K1 or CCR9 Inhibitor Candidates

When a medicinal chemistry program targets the 1,3-dioxoisoindoline chemotype for kinase or GPCR inhibition, the racemic or enantiopure forms of this compound serve as the critical chiral intermediate. The pre-installed 2-hydroxy group enables direct functionalization (e.g., esterification, oxidation, or nucleophilic substitution) to generate focused libraries of S6K1 inhibitors or CCR9 antagonists without late-stage chiral resolution [1][2].

Prodrug Design and Bioavailability Optimization

The ester and alcohol functionalities in Methyl 4-(1,3-dioxoisoindolin-2-yl)-2-hydroxybutanoate can be sequentially modified to tune pharmacokinetic properties. The methyl ester serves as a masked carboxylic acid; the secondary alcohol provides a site for phosphate or amino acid conjugation to enhance aqueous solubility. This dual functionalization is not possible with the non-hydroxylated analog, making this compound the preferred building block for prodrug strategies targeting the 1,3-dioxoisoindoline pharmacophore .

Reference Standard for Analytical Method Development and Impurity Profiling

Given the compound's defined chiral center and functional groups, it is suitable as a reference standard for developing HPLC, chiral LC, and mass spectrometry methods to monitor reaction progress, enantiomeric excess, and impurity profiles in synthetic campaigns involving isoindolinone intermediates. Its distinct retention time and mass spectral signature (monoisotopic mass 263.07937 Da) enable unambiguous identification in complex reaction mixtures [3].

Material Science: Functionalized Polymer Building Block

The compound's dual functional groups (phthalimide ester and alcohol) allow its use as a copolymerizable monomer in the synthesis of biodegradable polymers or drug delivery systems. The alcohol group can initiate ring-opening polymerization, while the phthalimide moiety provides UV-absorbance or further derivatization sites for surface modification, distinguishing it from simpler phthalimide building blocks .

Quote Request

Request a Quote for Methyl 4-(1,3-dioxoisoindolin-2-yl)-2-hydroxybutanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.